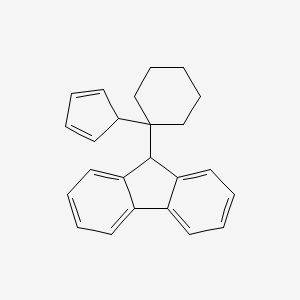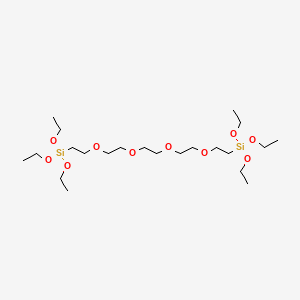
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane (BFHMS) is a versatile organosilane compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low flash point, making it an ideal compound for a wide variety of laboratory experiments. BFHMS has been used in a number of different research fields, including chemistry, biochemistry, and biophysics.
Aplicaciones Científicas De Investigación
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has been used in a variety of scientific research applications. It has been used as a model compound to study the interactions between organic molecules and metal surfaces. It has also been used as a reagent in the synthesis of organic compounds, such as polymers. In addition, Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane has been used as a catalyst in the synthesis of polymers and as a ligand for metal complexes.
Mecanismo De Acción
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane acts as a ligand for metal complexes. It binds to the metal center via its two fluoren-9-yl groups and its 5-hexen-1-yl group. This binding allows Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane to act as a bridge between two metal centers, allowing for the formation of metal-metal bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane are largely unknown. However, it is known that Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is not toxic and is not likely to cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane in laboratory experiments is its low vapor pressure and low flash point. This makes it an ideal compound for use in a variety of laboratory experiments. However, Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane research. One potential direction is to explore its use as a catalyst in the synthesis of organic compounds. Another potential direction is to explore its use as a ligand for metal complexes. Additionally, further research could be done to explore the biochemical and physiological effects of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane. Finally, research could be done to explore the potential applications of Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane in a variety of other fields, such as materials science and nanotechnology.
Métodos De Síntesis
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane is synthesized through a two-step process. The first step involves the reaction of fluoren-9-yl chloride with 5-hexen-1-ol in the presence of a base, such as sodium hydroxide. This reaction yields fluoren-9-yl-(5-hexen-1-yl)alcohol, which is then reacted with methylchlorosilane in the presence of a catalyst, such as pyridine, to produce Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane.
Propiedades
IUPAC Name |
bis(9H-fluoren-9-yl)-hex-5-enyl-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32Si/c1-3-4-5-14-23-34(2,32-28-19-10-6-15-24(28)25-16-7-11-20-29(25)32)33-30-21-12-8-17-26(30)27-18-9-13-22-31(27)33/h3,6-13,15-22,32-33H,1,4-5,14,23H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZAFXEAPUMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(fluoren-9-yl)-(5-hexen-1-yl)(methyl)silane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














